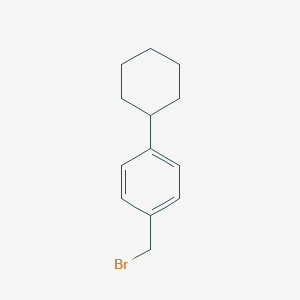

1-(Bromomethyl)-4-cyclohexylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFZFBSJOOIKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111818-33-8 | |

| Record name | 1-(bromomethyl)-4-cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl 4 Cyclohexylbenzene

Established Preparative Routes

The most direct and widely utilized methods for converting the 4-cyclohexyltoluene precursor into the target compound involve radical reactions that are highly selective for the benzylic position.

Free-radical bromination is a cornerstone technique for introducing a bromine atom onto a carbon adjacent to an aromatic ring (a benzylic position). This selectivity arises from the high stability of the intermediate benzyl (B1604629) radical, which is resonance-stabilized by the adjacent benzene (B151609) ring. ucalgary.caoregonstate.edu For the synthesis of 1-(bromomethyl)-4-cyclohexylbenzene from 4-cyclohexyltoluene, this method is highly effective.

The reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as heat (hν) or a chemical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). ucalgary.cayoutube.com NBS is favored because it provides a low, constant concentration of bromine radicals, which minimizes side reactions like electrophilic addition to the aromatic ring. ucalgary.ca The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca The propagation steps are key: a bromine radical abstracts a hydrogen from the methyl group of 4-cyclohexyltoluene to form a stable benzyl radical, which then reacts with a molecule of Br₂ (generated from NBS) to form the product and a new bromine radical, continuing the chain. ucalgary.caoregonstate.edu

Recent advancements have explored more environmentally benign conditions, such as using supercritical carbon dioxide (SC-CO₂) as a solvent, which provides high yields and selectivity comparable to traditional solvents like carbon tetrachloride. nih.gov Another green approach involves visible-light-induced bromination using NBS in an aqueous medium, which can proceed efficiently at ambient temperatures. researchgate.net

Bromomethylation refers to the introduction of a -CH₂Br group onto an aromatic ring. While less common for this specific target compound compared to radical bromination of the toluene (B28343) derivative, catalytic bromomethylation of the parent cyclohexylbenzene (B7769038) represents an alternative pathway. This electrophilic substitution reaction typically employs reagents like paraformaldehyde and hydrogen bromide, sometimes with a Lewis acid catalyst. uh.edu

However, this approach faces challenges. The reaction with cyclohexylbenzene would likely yield a mixture of isomers, as the cyclohexyl group directs substitution to both the ortho and para positions. nsf.gov Achieving high selectivity for the desired 4-substituted product would require careful optimization of reaction conditions and catalysts, making it a less direct route than the radical bromination of a pre-formed para-substituted precursor.

Precursor Synthesis and Derivation

Cyclohexylbenzene (CHB) is the fundamental building block. It is produced industrially via two primary routes:

Friedel-Crafts Alkylation : This classic method involves the acid-catalyzed alkylation of benzene with either cyclohexene (B86901) or cyclohexyl chloride. wikipedia.orgchemicalbook.com Common catalysts include sulfuric acid, phosphoric acid, or aluminum trichloride. wikipedia.orgorgsyn.org The reaction involves the generation of a cyclohexyl carbocation, which then attacks the benzene ring. The process requires careful temperature control to manage the exothermic reaction and subsequent workup to separate the product from the acid catalyst and unreacted benzene. chemicalbook.comorgsyn.org

Hydroalkylation of Benzene : A more modern and increasingly preferred industrial method is the direct hydroalkylation of benzene. In this process, benzene is reacted with hydrogen over a bifunctional catalyst. prepchem.comgoogle.com The catalyst, typically a metal like palladium on a zeolite support (e.g., MCM-22 or H-beta), facilitates the partial hydrogenation of some benzene to cyclohexene, which then immediately alkylates another benzene molecule in situ. google.comresearchgate.net This one-pot process can be highly selective and efficient. researchgate.net

To synthesize the direct precursor for radical bromination, 4-cyclohexyltoluene, a similar Friedel-Crafts alkylation can be performed using toluene instead of benzene.

| Method | Reactants | Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene, Cyclohexene | Sulfuric Acid | 5-10°C | Established, high conversion | orgsyn.org |

| Hydroalkylation | Benzene, Hydrogen | Pd/Hβ Zeolite | 200°C, 2.5 MPa H₂ | One-pot process, high selectivity | researchgate.net |

This section concerns the introduction of a bromine atom directly onto the aromatic ring of cyclohexylbenzene, a different process from the bromination of the methyl side-chain. This electrophilic aromatic substitution is achieved by reacting cyclohexylbenzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orgpressbooks.pub The catalyst polarizes the bromine molecule, making it a strong enough electrophile to attack the aromatic ring. libretexts.org

The cyclohexyl group is an ortho-, para-directing activator. Therefore, this reaction yields a mixture of ortho-bromocyclohexylbenzene and para-bromocyclohexylbenzene (1-bromo-4-cyclohexylbenzene). The para isomer is often the major product due to reduced steric hindrance. The synthesis of pure 1-bromo-4-cyclohexylbenzene (B1265788) can also be accomplished via hydrogenation of 1-bromo-4-(1-cyclohexen-1-yl)benzene using a platinum oxide catalyst. prepchem.com

Advanced Synthetic Strategies and Process Optimization

Research into the synthesis of cyclohexylbenzene and its derivatives is driven by the need for more efficient, sustainable, and cost-effective processes.

Catalytic Distillation : For the synthesis of the cyclohexylbenzene precursor, catalytic distillation is an advanced strategy. This technique combines the chemical reaction and distillation separation into a single unit. By continuously removing products from the reaction zone, equilibrium limitations can be overcome, leading to higher conversion and selectivity while potentially reducing energy consumption. google.com

Process Intensification in Hydroalkylation : Optimization of the hydroalkylation process includes sophisticated heat management, as the reaction is exothermic. Strategies involve recycling cooled effluent streams and using multiple reactor beds with staged hydrogen addition to maintain optimal temperature profiles and maximize yield. google.com

Environmentally Benign Radical Bromination : As mentioned, the use of supercritical CO₂ as a solvent for radical brominations with NBS is a significant advancement. nih.gov It serves as a viable, non-toxic, and non-flammable alternative to traditional chlorinated solvents, simplifying product separation and reducing environmental impact. nih.gov Similarly, photo-induced reactions under aqueous conditions represent a move towards greener chemistry. researchgate.net

Green Chemistry Principles in Bromination Reactions

The application of green chemistry principles to bromination reactions, including the synthesis of this compound, aims to reduce the environmental impact and improve the safety and efficiency of the process. This involves considerations such as atom economy, the use of environmentally benign solvents, and the development of catalytic methods.

Atom Economy and Reaction Efficiency

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants to the desired product. Traditional benzylic bromination methods often utilize N-bromosuccinimide (NBS), which, despite being easier and safer to handle than liquid bromine, has a poor atom economy. wordpress.comacs.org In the reaction with NBS, only one bromine atom from the reagent is incorporated into the final product, with the rest of the molecule forming a succinimide (B58015) byproduct. wordpress.com

To improve atom economy, alternative brominating systems have been developed. One such approach involves the in situ generation of bromine from more fundamental and less hazardous materials. For example, the use of an alkali-metal bromide, such as sodium bromide (NaBr), in combination with an oxidizing agent like hydrogen peroxide (H₂O₂), offers a higher atomic yield for the bromine atoms. rsc.orgrsc.org This method avoids the use of molecular bromine while maximizing the incorporation of bromine into the target molecule. rsc.org The reaction of a phenylalkene derivative with hydrogen bromide, which can be generated in situ or used as a solution, is another route that can offer good atom economy. google.com

The table below compares the atom economy of different brominating agents.

| Brominating Agent | Molecular Weight ( g/mol ) | Moles of Br in Product per Mole of Reagent | Byproducts | Atom Economy for Bromination |

| N-Bromosuccinimide (NBS) | 177.98 | 1 | Succinimide | Low wordpress.comacs.org |

| Molecular Bromine (Br₂) | 159.81 | 1 | HBr | 50% (theoretically) rsc.org |

| Sodium Bromide (NaBr) + Oxidant (e.g., H₂O₂) | 102.89 (for NaBr) | 1 | Water, Salt | High rsc.orgrsc.org |

Environmentally Benign Solvent Systems

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Historically, benzylic brominations were often carried out in chlorinated solvents like carbon tetrachloride (CCl₄) or chloroform. rsc.org These solvents are now recognized as being environmentally hazardous. Green chemistry principles advocate for their replacement with more benign alternatives.

Recent research has focused on developing bromination protocols that utilize greener solvents. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. hrpub.org Aqueous systems, such as using an aqueous solution of aluminum bromide (AlBr₃) and bromine or calcium bromide (CaBr₂) and bromine, have been shown to be effective for the bromination of various organic compounds. hrpub.orgresearchgate.net These aqueous methods can simplify product work-up, as the brominated products are often insoluble in water and can be separated by filtration. hrpub.org

Other environmentally friendly solvent options include nonpolar solvents like heptane, which can be used in conjunction with certain catalysts and brominating agents. proquest.com In some cases, solvent-free reaction conditions have been developed, for instance, by using solid quaternary ammonium (B1175870) tribromides as the brominating agent, which can be carried out under thermal or microwave conditions. acgpubs.org

Catalytic Enhancement of Bromination

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. In the context of benzylic bromination, several catalytic strategies have been explored.

Photochemical Initiation : Radical bromination at the benzylic position is often initiated by light. rsc.orgrsc.org The use of visible light provides the energy to initiate the homolytic cleavage of the bromine source, generating the bromine radical necessary for the reaction to proceed. youtube.com This method avoids the need for chemical radical initiators, which can add to the waste stream.

Organocatalysis : Indole-based organocatalysts have been successfully employed in bromination reactions. proquest.com These catalysts can act as a shuttle for the bromine species, facilitating the reaction in nonpolar, greener solvents like heptane. proquest.com A key advantage is the potential for catalyst recycling, which further enhances the sustainability of the process. proquest.com

Phase-Transfer Catalysis : In biphasic systems, such as the use of sodium bromide in an aqueous phase and the organic substrate in an organic solvent, phase-transfer catalysts can be used to transport the bromide ions into the organic phase where the reaction occurs. This approach enhances the reaction rate and efficiency.

The following table summarizes some green catalytic approaches to bromination.

| Catalytic Approach | Description | Advantages |

| Photochemical Initiation | Use of light to generate bromine radicals. rsc.orgrsc.org | Avoids chemical initiators, clean energy source. |

| Indole-based Organocatalysis | Employs an indole (B1671886) derivative to facilitate bromine transfer. proquest.com | Enables use of green solvents, potential for catalyst recycling. proquest.com |

| Phase-Transfer Catalysis | Facilitates the transfer of reactants between immiscible phases. | Enhances reaction rates in biphasic systems. |

Industrial Scale Production Methodologies

The industrial-scale production of this compound requires methodologies that are not only efficient and cost-effective but also safe and scalable. The synthesis typically involves the benzylic bromination of 4-cyclohexyltoluene. The precursor, cyclohexylbenzene, can be synthesized through various methods, including the reaction of benzene with cyclohexene in the presence of an acid catalyst like sulfuric acid. orgsyn.org

A significant challenge in scaling up benzylic bromination is the handling of hazardous reagents like molecular bromine. wordpress.com To mitigate these risks, industrial processes often favor the in situ generation of bromine. acs.org This approach avoids the storage and transport of large quantities of liquid bromine. A common industrial method involves the reaction of hydrobromic acid (HBr) with an oxidizing agent such as sodium bromate (B103136) (NaBrO₃) or hydrogen peroxide (H₂O₂). acs.org

Continuous flow chemistry is increasingly being adopted for the industrial production of chemicals, including benzylic bromides. acs.org Continuous flow reactors offer several advantages over traditional batch reactors for hazardous reactions:

Enhanced Safety : The small reaction volumes within the reactor at any given time minimize the risk associated with highly exothermic reactions or the handling of hazardous materials. acs.org

Improved Heat Transfer : The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, which is crucial for controlling the temperature of exothermic bromination reactions. acs.org

Precise Control : Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. acs.org

Scalability : Scaling up production in a continuous flow system is often simpler and more predictable than in batch processes.

A continuous photochemical benzylic bromination process has been developed for multi-kilogram per hour production. acs.org This process typically involves the in situ formation of bromine from aqueous streams of HBr and a bromate salt, which is then mixed with the organic substrate in a flow reactor and irradiated with light to initiate the radical reaction. acs.org The reaction stream is then continuously quenched, for example with sodium thiosulfate, to neutralize any unreacted bromine. acs.org This integrated approach of in situ generation, continuous reaction, and quenching provides a safe and efficient platform for the industrial synthesis of benzylic bromides like this compound.

Chemical Reactivity and Reaction Mechanisms of 1 Bromomethyl 4 Cyclohexylbenzene

Nucleophilic Substitution Reactions

1-(Bromomethyl)-4-cyclohexylbenzene is a primary benzylic halide, a class of compounds known for their reactivity in nucleophilic substitution reactions. The structure, featuring a bromine atom attached to a methylene (B1212753) group which is in turn bonded to a benzene (B151609) ring, allows for facile displacement of the bromide leaving group by a variety of nucleophiles.

Reactivity with Diverse Nucleophiles (e.g., Cyanides, Amines, Hydroxides)

The electrophilic nature of the benzylic carbon in this compound makes it susceptible to attack by a wide range of nucleophiles.

Cyanides: Reaction with sodium or potassium cyanide is a common method to introduce a nitrile group, forming 4-cyclohexylbenzyl cyanide. This reaction typically proceeds via an SN2 mechanism. pearson.comchegg.com The resulting nitrile can be a valuable intermediate for the synthesis of carboxylic acids, amines, and other functional groups.

Amines: Primary and secondary amines react with this compound to form the corresponding secondary and tertiary amines, respectively. These are nucleophilic substitution reactions where the amine acts as the nucleophile. The reaction between catechols and amines, for instance, can be complex, involving multiple pathways. researchgate.netresearchgate.net

Hydroxides: Treatment with a strong base like sodium hydroxide (B78521) can lead to the formation of 4-cyclohexylbenzyl alcohol via an SN2 reaction. youtube.com However, under harsh conditions, such as high temperatures, other reaction pathways might compete. For example, the reaction of chlorobenzene (B131634) with concentrated sodium hydroxide at high temperatures is known to produce phenol. libretexts.org

| Nucleophile | Product |

| Cyanide (CN⁻) | 4-Cyclohexylbenzyl cyanide |

| Amines (R-NH₂, R₂NH) | Secondary and Tertiary Amines |

| Hydroxide (OH⁻) | 4-Cyclohexylbenzyl alcohol |

Alkylation Reactions Utilizing the Bromomethyl Moiety

The bromomethyl group of this compound is an effective alkylating agent. In these reactions, the compound acts as an electrophile, and the cyclohexylphenylmethyl group is transferred to a nucleophile. This is a form of Friedel-Crafts alkylation. libretexts.org For example, it can be used to alkylate a variety of nucleophiles, including carbanions, enolates, and other carbon-centered nucleophiles, to form new carbon-carbon bonds. nih.govyoutube.com

Electrophilic Aromatic Substitution on the Benzene Ring

While the primary reactivity of this compound is centered on the bromomethyl group, the benzene ring can also undergo electrophilic aromatic substitution (EAS). fiveable.memasterorganicchemistry.comlibretexts.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commsu.edu

Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. libretexts.orgyoutube.com

Nitration: Reaction with nitric acid and sulfuric acid to introduce a nitro group (NO₂). masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group (SO₃H). msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

The incoming electrophile will preferentially add to the positions ortho or para to the activating cyclohexyl group. youtube.com

Reduction Reactions and Pathways

Selective Reduction of the Bromomethyl Group

The bromomethyl group in this compound can be selectively reduced to a methyl group. This transformation can be achieved using various reducing agents. A common method involves the use of a metal hydride, such as lithium aluminum hydride (LiAlH₄), followed by a protic workup. chegg.com Another approach could involve catalytic hydrogenation.

This selective reduction is valuable in organic synthesis as it allows for the conversion of the reactive bromomethyl handle into a stable methyl group after it has served its purpose in a preceding reaction step.

Hydrogenation of the Cyclohexyl Ring System

The hydrogenation of the cyclohexyl ring in this compound is a challenging transformation due to the stability of the saturated carbocyclic system. Typically, hydrogenation reactions target unsaturated systems like aromatic rings or carbon-carbon double/triple bonds. The reduction of a cyclohexyl ring to a less substituted or linear alkane would require harsh reaction conditions, including high pressures, high temperatures, and highly active catalysts, such as platinum or rhodium on a carbon support.

Under such forcing conditions, competing reactions, particularly the hydrogenolysis of the carbon-bromine bond in the bromomethyl group, would be highly probable. The benzylic C-Br bond is relatively weak and susceptible to cleavage by catalytic hydrogenation, which would lead to the formation of 4-cyclohexyltoluene. Therefore, selectively hydrogenating the cyclohexyl ring without affecting the bromomethyl group is not a synthetically viable or commonly reported transformation for this substrate. The focus of reactivity for this compound typically lies with the more labile bromomethyl group.

Oxidation Reactions and Products

The bromomethyl group of this compound is a primary benzylic halide, which can be readily oxidized to the corresponding carboxylic acid, 4-cyclohexylbenzoic acid. This transformation is a key step in converting the alkylating functionality of the starting material into a versatile carboxylic acid group, which can then be further derivatized.

Several methods can achieve this oxidation. A common and effective method involves the use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidic workup. Another powerful oxidant for this purpose is sodium hypochlorite (B82951) (NaOCl) in the presence of a phase-transfer catalyst. Alternatively, the Sommelet reaction, using hexamethylenetetramine followed by hydrolysis, provides a pathway to the corresponding aldehyde, which can then be easily oxidized to the carboxylic acid using mild oxidants like silver oxide (Ag₂O) or a Jones oxidation (CrO₃ in aqueous sulfuric acid and acetone).

The direct conversion to carboxylic acid derivatives, such as esters, can also be achieved. For instance, reacting this compound with a carboxylate salt in an esterification reaction is a plausible route, though this is a substitution reaction rather than a direct oxidation of the carbon atom. A more direct oxidative esterification is less common for benzylic bromides.

Table 1: Representative Oxidation of Bromomethyl Group

| Reactant | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| This compound | 1. KMnO₄, NaOH, H₂O, ∆2. H₃O⁺ | Water/Pyridine | 4-Cyclohexylbenzoic acid |

| This compound | 1. Hexamethylenetetramine2. H₂O | Chloroform | 4-Cyclohexylbenzaldehyde |

Cross-Coupling Reactions and Organometallic Chemistry

The benzylic bromide functionality in this compound makes it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. youtube.comnih.gov This reaction is known for its mild conditions and high functional group tolerance. nih.gov this compound can couple with various aryl, vinyl, or alkyl boronic acids to form new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds.

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.com A base is required to facilitate the transmetalation step.

Table 2: Example of Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |

|---|

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for its high reactivity and ability to form C(sp³)–C(sp³) bonds. wikipedia.org The benzylic bromide of this compound can serve as the electrophile in this coupling.

The organozinc reagents are typically prepared by the transmetalation of organolithium or Grignard reagents with a zinc halide (e.g., ZnCl₂). The Negishi coupling mechanism is similar to that of Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org It is highly valued for its functional group tolerance and effectiveness in complex molecule synthesis. orgsyn.org

Table 3: Example of Negishi Coupling

| Electrophile | Nucleophile | Catalyst | Solvent | Product |

|---|

The Kumada-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile and an organic halide as the electrophile. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org this compound, as a benzylic bromide, is a suitable electrophile for this transformation.

While extremely powerful for forming carbon-carbon bonds, the high reactivity of Grignard reagents can limit the functional group tolerance of the Kumada coupling compared to Suzuki or Negishi reactions. organic-chemistry.org The reaction proceeds through a catalytic cycle analogous to other cross-coupling reactions. organic-chemistry.org It remains a widely used method, especially in industrial applications where the cost-effectiveness of Grignard reagents is an advantage. wikipedia.orgorganic-chemistry.org

Table 4: Example of Kumada-Corriu Coupling

| Electrophile | Nucleophile | Catalyst | Solvent | Product |

|---|

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, this method offers an alternative to other cross-coupling reactions like the Suzuki coupling. organic-chemistry.orgwikipedia.org For this compound, which is a benzylic bromide, the Hiyama coupling provides a pathway to introduce a variety of aryl, alkenyl, or alkyl groups at the benzylic position.

The reaction mechanism generally proceeds through a catalytic cycle involving three main steps: wikipedia.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex.

Transmetalation : The organosilicon compound, activated by a fluoride (B91410) source (like TBAF) or a base, transfers its organic group to the palladium(II) complex. organic-chemistry.org This step is crucial and often requires the activation of the silicon-carbon bond to form a hypervalent silicon species, which facilitates the transfer. organic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

While specific studies on the Hiyama coupling of this compound are not prevalent, the reaction is well-established for benzylic halides. organic-chemistry.org The reaction can be performed under various conditions, including fluoride-free protocols that use specific silanes (e.g., organo[2-(hydroxymethyl)phenyl]dimethylsilanes) or bases like NaOH in aqueous media. organic-chemistry.orgmdpi.com The choice of catalyst, ligand, and activator is critical for achieving high yields and selectivity. mdpi.comorganic-chemistry.org

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Substrate | The organic halide participating in the reaction. | Aryl, alkenyl, alkynyl, or alkyl halides (e.g., this compound). | wikipedia.org |

| Organosilane Reagent | The organometallic reagent that provides the carbon nucleophile. | R-Si(Alkyl)3, R-Si(OMe)3, R-SiF3 | organic-chemistry.org |

| Catalyst | Typically a palladium(0) source or a precursor that is reduced in situ. | Pd(PPh3)4, Pd(OAc)2, [PdCl2(NHC)]2 | wikipedia.orgmdpi.comnih.gov |

| Activator | A reagent required to activate the C-Si bond for transmetalation. | Fluoride sources (TBAF, TASF), or bases (NaOH, K2CO3). | organic-chemistry.orgmdpi.com |

Free Radical Reactions Involving the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group of this compound is susceptible to homolytic cleavage, making it a precursor for free radical reactions. wikipedia.orgmasterorganicchemistry.com These reactions are typically initiated by light (photochemical reaction) or a radical initiator like AIBN (azobisisobutyronitrile) and proceed via a chain reaction mechanism. wikipedia.orgucr.edu

The key intermediate is the 4-cyclohexylbenzyl radical. This radical is resonance-stabilized by the adjacent benzene ring, which lowers the bond dissociation energy of the C-H bonds on the methylene group and facilitates its formation.

A typical free radical chain reaction involves three stages: wikipedia.orgmasterorganicchemistry.com

Initiation : The reaction begins with the formation of a small number of radicals. This can be achieved by the homolysis of an initiator or by the light-induced cleavage of the C-Br bond itself. ucr.edu

Propagation : These initial radicals react with a neutral molecule to generate a new radical, which continues the chain. For instance, a bromine radical can abstract a hydrogen atom, or the 4-cyclohexylbenzyl radical can add to an alkene. This cycle repeats many times.

Termination : The reaction stops when two radicals combine to form a stable, non-radical species. This can happen through the combination of two 4-cyclohexylbenzyl radicals or their reaction with another radical species in the mixture.

Free radical reactions involving this compound can be used for various synthetic transformations, such as C-C bond formation through radical addition to alkenes or substitution reactions. wikipedia.orgcmu.edu Research has shown that stereoselectivity in such reactions is possible. For example, in reactions of similar benzylic bromides, the use of a Lewis acid like MgBr₂ can significantly influence the diastereoselectivity of the product, even at room temperature. cmu.edu

| Stage | Description | Example Process | Reference |

|---|---|---|---|

| Initiation | Generation of radical species from non-radical precursors. | Br₂ + light → 2 Br• | ucr.edu |

| Propagation | A radical reacts with a stable molecule to form a product and another radical, continuing the chain. | Br• + R-H → H-Br + R• R• + Br₂ → R-Br + Br• | masterorganicchemistry.com |

| Termination | Two radical species react with each other to form a stable, non-radical product, ending the chain. | Br• + Br• → Br₂ R• + Br• → R-Br R• + R• → R-R | ucr.edu |

Stereochemical Outcomes and Considerations in Reactions

The compound this compound is achiral as it does not possess a stereocenter. nih.gov However, reactions occurring at the benzylic carbon (the -CH₂Br group) can lead to the formation of a new chiral center. The stereochemical outcome of such a reaction is entirely dependent on the reaction mechanism. lumenlearning.com

SN2 Reactions In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the carbon atom, and the bromide leaving group departs in a single, concerted step. This mechanism involves a backside attack, which results in a predictable inversion of stereochemistry at the reaction center. lumenlearning.comyoutube.com If a reaction of this compound were to create a new stereocenter via an SN2 pathway, a specific stereoisomer would be formed.

SN1 Reactions In a unimolecular nucleophilic substitution (SN1) reaction, the leaving group departs first, forming a carbocation intermediate. For this compound, this would be the resonance-stabilized 4-cyclohexylbenzyl carbocation. This carbocation is planar (sp² hybridized). lumenlearning.comyoutube.com The incoming nucleophile can then attack this flat intermediate from either face with equal probability. Consequently, if the product is chiral, an SN1 reaction will produce a racemic mixture (a 50:50 mixture of both enantiomers), resulting in no net optical activity. lumenlearning.com

Radical Reactions Similar to carbocations, the 4-cyclohexylbenzyl radical intermediate is also trigonal planar. In the absence of any chiral influence (like a chiral catalyst or auxiliary), a subsequent reaction that forms a new stereocenter will typically result in a racemic mixture. cmu.edu However, significant advances have been made in controlling the stereochemistry of radical reactions. The use of Lewis acids or chiral auxiliaries can influence the geometry of the transition state, leading to high levels of diastereoselectivity or enantioselectivity. cmu.edu

| Reaction Mechanism | Key Intermediate | Geometry of Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| SN1 | Carbocation | Trigonal Planar | Racemization (mixture of enantiomers) | lumenlearning.comyoutube.com |

| SN2 | Pentacoordinate Transition State | Trigonal Bipyramidal | Inversion of configuration | lumenlearning.comyoutube.com |

| Free Radical | Radical | Trigonal Planar | Racemization (unless controlled by a chiral agent) | cmu.edu |

Advanced Synthetic Applications and Derivatization of 1 Bromomethyl 4 Cyclohexylbenzene

Role as a Building Block in Complex Molecular Architectures

The primary role of 1-(bromomethyl)-4-cyclohexylbenzene in the synthesis of complex molecules is that of an electrophilic building block. The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon atom susceptible to attack by a wide variety of nucleophiles. This reactivity is the foundation of its utility in constructing larger, more intricate molecular structures.

One of the most common applications is in alkylation reactions. Nucleophiles such as alcohols, phenols, amines, and thiols can readily displace the bromide ion to form ethers, amines, and thioethers, respectively. This Williamson-ether type synthesis is a fundamental transformation that allows for the incorporation of the bulky and lipophilic 4-cyclohexylbenzyl group, a feature that can be desirable in medicinal chemistry to enhance binding to biological targets or to modulate pharmacokinetic properties. For instance, the reaction of this compound with an alcohol (ROH) in the presence of a non-nucleophilic base like sodium hydride results in the formation of a 4-cyclohexylbenzyl ether. organic-chemistry.orgvaia.com

Similarly, it can undergo reaction with nitrogen-based nucleophiles. Primary and secondary amines react with this compound to yield the corresponding secondary and tertiary amines. This reaction is crucial for building complex molecules that feature a substituted benzylamine (B48309) core structure.

The reaction with thiol-containing compounds is also a facile process, leading to the formation of stable thioethers (sulfides). This transformation is particularly useful for introducing the 4-cyclohexylbenzyl group onto cysteine residues in peptides or proteins, or for the synthesis of small molecules containing a thioether linkage. rsc.org A general method for the bromomethylation of thiols has been developed, highlighting the utility of bromomethyl compounds as effective building blocks. rsc.org

Below is a table summarizing these key alkylation reactions.

| Nucleophile (Nu-H) | Product Type | General Reaction Conditions |

| Alcohol (R-OH) | Ether (R-O-CH₂-Ar) | Base (e.g., NaH) in an aprotic solvent |

| Phenol (Ar'-OH) | Aryl Ether (Ar'-O-CH₂-Ar) | Base (e.g., K₂CO₃) in a polar aprotic solvent |

| Amine (R₂NH) | Amine (R₂N-CH₂-Ar) | Often requires a non-nucleophilic base to scavenge HBr |

| Thiol (R-SH) | Thioether (R-S-CH₂-Ar) | Base (e.g., Et₃N) or direct reaction |

| Ar represents the 4-cyclohexylphenyl group. |

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The formation of these cyclic structures often involves an intramolecular or intermolecular cyclization reaction where the bromomethyl group serves as the key electrophilic partner.

A prominent example is the synthesis of isoindolinone derivatives. nih.gov Isoindolinones are a class of nitrogen-containing heterocycles that are present in many biologically active molecules. nih.gov A plausible synthetic route to an N-substituted isoindolinone bearing the 4-cyclohexylbenzyl group would involve the initial N-alkylation of a primary amine with 2-formylbenzoyl chloride, followed by reductive amination and subsequent intramolecular cyclization. Alternatively, this compound can be reacted with a pre-formed isoindolinone scaffold that has a nucleophilic nitrogen atom, leading to the desired N-alkylated product. While specific literature examples for the direct use of this compound in isoindolinone synthesis are not prevalent, the general synthetic strategies for isoindolinone formation are well-established and applicable. organic-chemistry.orgrsc.org

Another class of heterocycles that can be accessed using this building block are those containing oxygen or sulfur. For instance, reaction with a diol could lead to the formation of a cyclic ether, although this would likely require specific reaction conditions to favor intramolecular cyclization over polymerization. Similarly, reaction with a molecule containing both a thiol and another nucleophilic group could lead to the formation of a sulfur-containing heterocycle.

The table below outlines potential heterocyclic systems that could be synthesized using this compound as a starting material.

| Target Heterocycle | General Synthetic Strategy | Key Reaction Step |

| N-(4-Cyclohexylbenzyl)isoindolinone | Reaction with a suitable isoindolinone precursor | N-alkylation |

| N-(4-Cyclohexylbenzyl)phthalimide | Reaction of potassium phthalimide (B116566) with this compound | Gabriel Synthesis |

| Tetrahydroisoquinoline derivatives | Intramolecular cyclization of a precursor containing the 4-cyclohexylbenzylamine moiety | Pictet-Spengler type reaction |

Precursor in Polymer and Material Science

The bifunctional nature of this compound, possessing both a reactive site for polymerization and a bulky, rigid substituent, suggests its potential utility in polymer and material science. While direct reports on the homopolymerization of this specific monomer are scarce, its structure lends itself to several polymerization techniques.

One potential application is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. PPV and its derivatives are important conjugated polymers used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. organic-chemistry.org The synthesis of PPV often involves the use of bis(halomethyl)benzene monomers. By analogy, this compound could be used as a co-monomer in these polymerizations to introduce the cyclohexylphenyl side group. This would be expected to increase the solubility and processability of the resulting polymer, as well as influence its solid-state packing and photophysical properties.

Furthermore, the bromomethyl group can act as an initiator for certain types of polymerization, such as atom transfer radical polymerization (ATRP). This would allow for the synthesis of well-defined polymers where the 4-cyclohexylbenzyl group is located at the initiating end of the polymer chain.

The incorporation of the cyclohexylphenyl moiety into a polymer backbone can impart desirable properties such as:

Increased Solubility: The bulky, non-polar cyclohexyl group can disrupt polymer chain packing, leading to better solubility in common organic solvents.

Modified Thermal Properties: The rigid structure of the aromatic and cycloaliphatic rings can lead to polymers with higher glass transition temperatures (Tg).

Tailored Optical Properties: The presence of the chromophoric phenyl group can be exploited in the design of materials with specific light-absorbing or emitting properties.

Utility in the Construction of Functionalized Aromatic and Cycloaliphatic Systems

Beyond the reactions of the bromomethyl group, the aromatic ring of this compound is amenable to further functionalization through electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The existing substituents on the benzene (B151609) ring—the bromomethyl group and the cyclohexyl group—will direct the position of any incoming electrophile.

The cyclohexyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. The bromomethyl group is a weakly deactivating, ortho-, para-director. The interplay of these two groups would likely lead to a mixture of products, with substitution occurring at the positions ortho to the cyclohexyl group. pressbooks.pub

Typical electrophilic aromatic substitution reactions that could be performed on this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., -Cl or -Br) using a Lewis acid catalyst. libretexts.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

These reactions would yield a range of di- and tri-substituted cyclohexylbenzene (B7769038) derivatives, further expanding the library of available building blocks from this starting material. The introduction of new functional groups opens up possibilities for subsequent chemical transformations, allowing for the construction of highly complex and diverse molecular structures.

| Reaction Type | Reagents | Expected Product |

| Nitration | HNO₃, H₂SO₄ | 1-(Bromomethyl)-x-nitro-4-cyclohexylbenzene |

| Bromination | Br₂, FeBr₃ | x-Bromo-1-(bromomethyl)-4-cyclohexylbenzene |

| Acylation | RCOCl, AlCl₃ | x-Acyl-1-(bromomethyl)-4-cyclohexylbenzene |

Methodologies for Library Synthesis and Combinatorial Chemistry

The reliable reactivity of the bromomethyl group makes this compound an ideal building block for use in library synthesis and combinatorial chemistry, particularly in the context of drug discovery. nih.gov Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds for high-throughput screening against biological targets. nih.gov

This compound can be used as a scaffold in parallel synthesis, where multiple reactions are carried out simultaneously in an array format, for instance, in a 96-well plate. youtube.comuzh.ch By reacting the scaffold with a diverse set of nucleophiles (e.g., a library of amines or alcohols), a library of compounds with a common 4-cyclohexylbenzyl core but varying peripheral substituents can be quickly generated.

This approach is particularly valuable in the optimization of lead compounds in drug discovery programs. For example, if an initial hit compound is found to have a particular pharmacophore, but requires optimization of its physicochemical properties, a library of analogues can be synthesized using this compound to explore the effect of different substituents on activity and properties. This has been a successful strategy in the development of small molecule kinase inhibitors, where the rapid synthesis of libraries of related compounds is crucial for identifying potent and selective drug candidates. nih.goved.ac.uk

The use of this compound in library synthesis offers several advantages:

Structural Diversity: A wide range of nucleophiles can be used to generate a diverse set of products.

Efficiency: Parallel synthesis allows for the rapid generation of many compounds. nih.gov

Scaffold Hopping: The 4-cyclohexylbenzyl moiety can be introduced as a potential bioisostere for other lipophilic groups in known active compounds.

Theoretical and Computational Investigations of 1 Bromomethyl 4 Cyclohexylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic structure of molecules like 1-(bromomethyl)-4-cyclohexylbenzene. These computational methods, such as Density Functional Theory (DFT) and other ab initio techniques, provide deep insights into the molecule's electronic properties, which in turn govern its reactivity and spectroscopic behavior. rsc.orgscience.govarxiv.org

Calculations for this compound typically start with geometry optimization to find the lowest energy conformation. Using a suitable basis set, such as 6-31G* or larger, the electronic energy and molecular orbitals are calculated. sciforum.net Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond. This distribution is characteristic of benzylic halides and is a key factor in their reactivity towards nucleophiles. khanacademy.org

The electrostatic potential map visually represents the charge distribution. In this compound, the map would likely show a region of negative potential (red) around the bromine atom due to its high electronegativity, and a region of positive potential (blue) around the benzylic carbon and the hydrogen atoms of the bromomethyl group. This polarization of the C-Br bond is a primary driver of its susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Theoretical Data)

| Property | Value | Method/Basis Set |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |

| Mulliken Charge on Benzylic Carbon | +0.15 | DFT/B3LYP/6-31G |

| Mulliken Charge on Bromine | -0.25 | DFT/B3LYP/6-31G |

This table presents theoretical data based on typical values for similar compounds and is for illustrative purposes.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, particularly concerning the orientation of the cyclohexyl and bromomethyl groups relative to the benzene ring, significantly influences its physical properties and reactivity. Conformational analysis through computational methods helps to identify the most stable conformers and the energy barriers between them. researchgate.netgoogle.comunicamp.br

The potential energy surface of this compound can be explored by systematically rotating the key dihedral angles: the C-C bond connecting the cyclohexyl ring to the benzene ring, and the C-C bond of the bromomethyl group. For each conformation, the energy is calculated, typically using a molecular mechanics force field for an initial scan, followed by more accurate DFT calculations for the low-energy conformers.

The cyclohexyl group itself can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. unicamp.br The connection to the phenyl ring can be either axial or equatorial. Computational studies on similar phenylcyclohexane (B48628) derivatives suggest that the equatorial conformation is generally favored to minimize steric hindrance. researchgate.net

The rotation of the bromomethyl group is also crucial. The relative orientation of the C-Br bond with respect to the plane of the benzene ring affects the steric accessibility of the benzylic carbon and potential hyperconjugative interactions.

Table 2: Relative Energies of Key Conformers of this compound (Theoretical Data)

| Conformer | Dihedral Angle (Cyclohexyl-Phenyl) | Dihedral Angle (Phenyl-CH2Br) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Equatorial, 45° | 60° | 0.00 |

| 2 | Equatorial, 90° | 0° | 1.5 |

| 3 | Axial, 45° | 60° | 3.2 |

| 4 | Axial, 90° | 0° | 4.8 |

This table presents theoretical data based on typical values for similar compounds and is for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound, such as nucleophilic substitution. sciforum.netnih.govresearchgate.net Given its structure as a primary benzylic bromide, it is expected to react via an SN2 mechanism, although an SN1 pathway could be competitive under certain conditions due to the resonance stabilization of the potential benzylic carbocation. khanacademy.orgyoutube.com

To investigate the reaction mechanism, the potential energy surface for the reaction with a nucleophile (e.g., a halide ion or an amine) is calculated. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. The structures of any intermediates are also determined.

For an SN2 reaction, the calculations would model the backside attack of the nucleophile on the benzylic carbon, leading to a pentacoordinate transition state with the incoming nucleophile and the leaving bromide ion partially bonded to the carbon. For an SN1 reaction, the calculations would focus on the formation of the resonance-stabilized benzylic carbocation intermediate.

By comparing the calculated activation energies for the SN1 and SN2 pathways, the preferred mechanism under specific conditions (e.g., in different solvents) can be predicted. The effect of the solvent can be included in the calculations using implicit or explicit solvent models. nih.gov

Table 3: Calculated Activation Energies for the Reaction of this compound with Chloride Ion (Theoretical Data)

| Parameter | SN2 Pathway | SN1 Pathway |

| Solvent | Acetonitrile (B52724) | Acetonitrile |

| Activation Energy (kcal/mol) | 20.5 | 28.0 |

| Reaction Enthalpy (kcal/mol) | -5.2 | -3.5 |

This table presents theoretical data based on typical values for similar reactions and is for illustrative purposes.

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in a reaction environment, such as in a solvent. numberanalytics.comoup.comcapes.gov.br Unlike static quantum chemical calculations, MD simulations follow the trajectories of all atoms in the system over time, offering insights into the role of the solvent and the dynamics of the reaction process.

In an MD simulation of a reaction involving this compound, the solute molecule is placed in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent). The interactions between all atoms are described by a force field. By running the simulation at a certain temperature, the conformational changes of the reactant, the organization of solvent molecules around it, and the approach of a nucleophile can be observed.

MD simulations are particularly useful for studying solvent effects on reaction rates. The simulations can reveal how the solvent shell stabilizes the reactants, transition state, and products to different extents, thereby influencing the activation energy. For instance, in a polar solvent, the simulations would show the reorientation of solvent dipoles to solvate the developing charges in the transition state of a nucleophilic substitution reaction.

Table 4: Key Observables from a Molecular Dynamics Simulation of this compound in Water (Theoretical Data)

| Observable | Value/Description |

| Radial Distribution Function g(r) of Water around Benzylic Carbon | Peak at 3.5 Å, indicating the first solvation shell |

| Residence Time of Water in the First Solvation Shell | 15 ps |

| Diffusion Coefficient of this compound | 1.2 x 10-5 cm2/s |

| Conformational Transition Rate (Equatorial to Axial Cyclohexyl) | 108 s-1 |

This table presents theoretical data based on typical values for similar compounds and is for illustrative purposes.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often through the development of Quantitative Structure-Activity Relationship (QSAR) models, can be used to forecast the reactivity and selectivity of this compound in various reactions. These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and the observed reactivity.

For a series of substituted benzylic bromides, including this compound, various molecular descriptors can be calculated using computational chemistry software. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

These descriptors are then correlated with experimental reactivity data (e.g., reaction rates) for the series of compounds using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSAR equation can then be used to predict the reactivity of new, untested compounds.

For this compound, a QSAR model could predict its rate of reaction in a nucleophilic substitution based on descriptors such as the LUMO energy (related to its electrophilicity) and steric parameters related to the bulky cyclohexyl group. Such models are valuable for screening large numbers of potential reactants and for understanding the key structural features that control reactivity.

Table 5: Hypothetical QSAR Model for the Reactivity of Substituted Benzylic Bromides in an SN2 Reaction

| Dependent Variable | log(k) (rate constant) |

| Independent Variables | LUMO Energy (eV), Steric Parameter (Es) |

| QSAR Equation | log(k) = -2.5 * LUMO - 0.8 * Es + 5.0 |

| R2 | 0.92 |

| Q2 (cross-validation) | 0.85 |

This table presents a hypothetical QSAR model for illustrative purposes.

Comparative Studies with Analogous Compounds

Structure-Reactivity Relationships with Related Halogenated Cyclohexylbenzenes

The reactivity of the benzylic position in halogenated cyclohexylbenzenes is significantly influenced by the nature of the halogen atom. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which directly impacts the ease of bond cleavage and, consequently, the rate of reaction. For benzylic halides, reactions often proceed through intermediates that are stabilized by the adjacent aromatic ring. gla.ac.ukchemistry.coach

The high reactivity of benzylic bromides like 1-(bromomethyl)-4-cyclohexylbenzene stems from two primary factors: the bromine atom is a good leaving group, and the resulting benzylic carbocation or radical is stabilized by resonance with the benzene (B151609) ring. gla.ac.ukchemistry.coach This stabilization lowers the activation energy for both SN1 and radical substitution reactions. gla.ac.uk

In the context of related halogenated cyclohexylbenzenes, if the halogen is directly attached to the aromatic ring (e.g., 1-bromo-4-cyclohexylbenzene), the reactivity pattern changes. Aryl halides are generally less reactive towards nucleophilic substitution than benzylic halides due to the stronger sp² carbon-halogen bond and the instability of the phenyl cation. However, they can undergo nucleophilic aromatic substitution under specific conditions. gla.ac.uk

Comparative Analysis with Chloromethyl and Iodomethyl Analogues

A direct comparison of this compound with its chloromethyl and iodomethyl analogs reveals a clear trend in reactivity that correlates with the leaving group ability of the halide.

| Compound | Halogen | Leaving Group Ability | Relative Reactivity in Nucleophilic Substitution |

| 1-(Iodomethyl)-4-cyclohexylbenzene | Iodine | Excellent | Highest |

| This compound | Bromine | Good | Intermediate |

| 1-(Chloromethyl)-4-cyclohexylbenzene | Chlorine | Moderate | Lowest |

This table provides a qualitative comparison of the reactivity of halomethyl analogs.

The iodomethyl analog is the most reactive due to the excellent leaving group ability of the iodide ion. Conversely, the chloromethyl analog is the least reactive of the three. While chlorination can be used for functionalizing aromatic side chains, bromination is often preferred due to its greater selectivity. gla.ac.uk Benzylic bromination, often carried out using N-bromosuccinimide (NBS), is a highly selective method for introducing a bromine atom at the benzylic position. researchgate.netmasterorganicchemistry.com This selectivity is crucial in complex syntheses where multiple reactive sites may be present.

Influence of Aromatic Ring Substituents on Bromomethyl Reactivity

The reactivity of the bromomethyl group in this compound can be significantly modulated by the presence of other substituents on the aromatic ring. studymind.co.uk The electronic nature of these substituents plays a pivotal role.

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the benzene ring. studymind.co.uk This increased electron density can stabilize the transition state of reactions involving the benzylic position, particularly those that develop a positive charge, such as SN1 reactions. This stabilization accelerates the rate of reaction.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the benzene ring. studymind.co.uk This destabilizes carbocationic intermediates at the benzylic position, thereby slowing down SN1 reactions. However, for reactions proceeding through different mechanisms, the effect might be different.

The position of the substituent on the ring relative to the bromomethyl group also has a significant impact, a phenomenon known as directing effects. studymind.co.uk

| Substituent Type | Effect on Ring Electron Density | Impact on Benzylic Cation Stability | Predicted Effect on SN1 Reactivity |

| Electron-Donating | Increases | Stabilizes | Increases |

| Electron-Withdrawing | Decreases | Destabilizes | Decreases |

This table summarizes the general influence of aromatic ring substituents on the reactivity of the bromomethyl group.

Stereoisomeric Comparisons and Enantioselective Synthesis Challenges

For this compound itself, the molecule does not possess a chiral center, and therefore does not have stereoisomers. However, if substituents are introduced on the cyclohexane (B81311) ring or if the benzylic carbon becomes a stereocenter through further reaction, the potential for stereoisomers arises. For instance, in a molecule like 1-bromo-1-(4-cyclohexylphenyl)ethane, the benzylic carbon would be chiral.

The synthesis of specific stereoisomers (enantioselective synthesis) presents a significant challenge in organic chemistry. nsf.govnih.gov For compounds where a chiral center is present at the benzylic position, achieving high enantioselectivity would require the use of chiral catalysts or reagents. nsf.govnih.gov The development of catalytic enantioselective methods for the synthesis of chiral building blocks is an active area of research, with applications in the pharmaceutical and materials science industries. chemrxiv.orgnih.gov

Challenges in the enantioselective synthesis of related chiral benzylic compounds include:

Controlling Stereochemistry: Directing a reaction to form one enantiomer preferentially over the other.

Catalyst Design: Developing efficient and highly selective chiral catalysts. nih.gov

Substrate Control: The structure of the starting material can influence the stereochemical outcome of a reaction.

While this compound is achiral, its derivatives can be chiral, and the principles of stereoisomerism and the challenges of enantioselective synthesis are highly relevant to the broader class of molecules to which it belongs.

Future Research Directions and Unexplored Avenues for 1 Bromomethyl 4 Cyclohexylbenzene

Novel Catalytic Systems for Synthesis and Transformation

The synthesis of 1-(Bromomethyl)-4-cyclohexylbenzene and its subsequent transformations can be significantly advanced through the development of innovative catalytic systems. Current methods often rely on traditional radical initiators, which can lack selectivity and pose safety concerns. Future research should focus on cleaner, more efficient, and highly selective catalytic approaches.

One promising avenue is the exploration of photocatalysis . The use of visible-light-active organic dyes, such as erythrosine B, has shown potential in mediating selective bromination reactions. nih.gov For instance, such photocatalysts can be employed to favor electrophilic aromatic substitution on the benzene (B151609) ring, offering a pathway to di-substituted cyclohexylbenzene (B7769038) derivatives while leaving the benzylic position intact. nih.gov Conversely, other photocatalytic systems, like those employing eosin (B541160) Y disodium (B8443419) salt under visible light, can be tailored for the specific C-H bond bromination at the benzylic position. mdpi.com

Organocatalysis presents another exciting frontier. The use of non-metallic catalysts, such as Lewis acids like trityl tetrafluoroborate, can enable the chemoselective bromination of the benzylic C(sp³)-H bond. mdpi.com This approach avoids the use of transition metals, contributing to greener and more sustainable processes. Investigating a broader range of organocatalysts could lead to even greater control over the reaction's selectivity and efficiency.

Furthermore, research into heterogeneous catalysts could offer significant advantages in terms of catalyst recovery and reuse, simplifying purification processes and reducing waste. Developing solid-supported catalysts for the bromination of 4-cyclohexyltoluene would be a significant step towards more industrially viable and environmentally friendly production methods.

| Catalytic System | Potential Advantage | Research Focus |

| Photocatalysis (e.g., Erythrosine B, Eosin Y) | High selectivity (aromatic vs. benzylic), mild reaction conditions. nih.govmdpi.com | Tuning catalyst and light source for optimal selectivity; mechanistic studies. |

| Organocatalysis (e.g., Trityl cation) | Metal-free, chemoselective benzylic bromination. mdpi.com | Expanding the scope of organocatalysts; improving catalyst turnover. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, continuous processing. | Design and synthesis of robust and efficient solid-supported catalysts. |

Integration into Flow Chemistry and Microreactor Technologies

The integration of the synthesis and transformation of this compound into flow chemistry and microreactor technologies offers a paradigm shift from traditional batch processing. digitellinc.commdpi.combeilstein-journals.org These technologies provide enhanced control over reaction parameters, leading to improved safety, higher yields, and greater scalability. digitellinc.commdpi.com

Continuous flow systems have been successfully employed for the benzylic bromination of various toluene (B28343) derivatives. organic-chemistry.orgresearchgate.net Simple and cost-effective flow reactors, utilizing readily available light sources like compact fluorescent lamps, have been shown to be effective for these reactions. organic-chemistry.orgresearchgate.net The precise control of residence time in a microreactor can minimize the formation of over-brominated byproducts, a common issue in batch reactions. scientificupdate.com

A key area for future research is the development of integrated flow processes. This could involve the in-situ generation of bromine within a microreactor, which is then immediately reacted with 4-cyclohexyltoluene. rsc.org This approach significantly enhances safety by avoiding the storage and handling of bulk bromine. rsc.org Furthermore, telescoping reactions in a continuous flow setup, where the newly synthesized this compound is immediately used in a subsequent derivatization step without isolation, would streamline synthetic sequences and reduce waste. scientificupdate.com

| Technology | Benefit for this compound Chemistry | Future Research Direction |

| Flow Chemistry | Improved safety, scalability, and process control. digitellinc.comorganic-chemistry.orgresearchgate.net | Optimization of reaction conditions (temperature, pressure, flow rate); scale-up studies. |

| Microreactors | Precise control of residence time, enhanced heat and mass transfer. mdpi.com | Design of microreactors with integrated purification; coupling with online analytics. |

| In-situ Reagent Generation | Enhanced safety by avoiding handling of hazardous reagents like bromine. rsc.org | Development of efficient and robust in-situ generation methods for various reagents. |

Exploration of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and dynamics of this compound and its derivatives is crucial for predicting their reactivity and designing new applications. While standard spectroscopic techniques like ¹H and ¹³C NMR are routinely used, the application of more advanced spectroscopic methods could provide deeper insights.

The complexity of the ¹H NMR spectrum, arising from the overlapping signals of the cyclohexyl and aromatic protons, can be effectively resolved using two-dimensional NMR techniques. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are powerful tools for unambiguously assigning all proton and carbon signals. ipb.pt These techniques are particularly valuable for confirming the site of substitution in derivatization reactions.

Beyond NMR, techniques such as X-ray crystallography could be used to determine the precise three-dimensional structure of crystalline derivatives of this compound. This information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

| Spectroscopic Technique | Information Gained | Application for this compound |

| HSQC/HMBC NMR | Unambiguous assignment of ¹H and ¹³C signals. ipb.pt | Structural confirmation of the parent compound and its derivatives. |

| NOESY NMR | Through-space proton-proton correlations. | Determination of preferred conformations and stereochemistry. |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Elucidation of crystal packing and intermolecular interactions. |

Development of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry should be a guiding force in the future development of synthetic methods involving this compound. jcchems.comsemanticscholar.orgsustainablechemistrycatalyst.org This entails minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.

A key focus should be the replacement of traditional, hazardous solvents like carbon tetrachloride (CCl₄), which has often been used in Wohl-Ziegler brominations. masterorganicchemistry.com Research has already shown that greener alternatives such as acetonitrile (B52724) or even water can be effective for benzylic brominations under photocatalytic conditions. organic-chemistry.orgresearchgate.net The use of supercritical carbon dioxide (scCO₂) as a reaction medium also presents a highly attractive, environmentally benign alternative. nih.gov

The adoption of photocatalysis, as mentioned earlier, contributes significantly to the sustainability of the synthesis by often allowing reactions to proceed under milder conditions and with visible light as a renewable energy source. digitellinc.com Reducing the Process Mass Intensity (PMI), a key metric in green chemistry, can be achieved through the implementation of flow chemistry and the reduction of workup and purification steps. digitellinc.com

Future research should systematically evaluate the environmental impact of different synthetic routes using green chemistry metrics. This will enable the selection and optimization of the most sustainable methods for the production and use of this compound.

Uncharted Chemical Transformations and Derivatization Opportunities

The reactive benzylic bromide functionality of this compound makes it a versatile substrate for a wide array of chemical transformations. While its use in standard nucleophilic substitution reactions is established, there are numerous uncharted territories for derivatization . gla.ac.ukcommonorganicchemistry.com

The synthesis of novel N-benzyl heterocyclic compounds is a particularly promising area, given the prevalence of such motifs in pharmaceuticals and agrochemicals. apolloscientific.co.uk Exploring reactions with a diverse range of complex heterocyclic amines could lead to the discovery of new bioactive molecules.

Furthermore, the benzylic position can be a handle for more complex transformations. For example, the corresponding Grignard or organolithium reagents could be generated and used in carbon-carbon bond-forming reactions to introduce new functional groups and build more elaborate molecular architectures.

The potential for the benzyl (B1604629) radical , an intermediate in the bromination reaction, to undergo unconventional reactions should also be investigated. youtube.com Under specific conditions, such as high-temperature pyrolysis, benzyl radicals can undergo self-reaction to form larger polycyclic aromatic hydrocarbons. nih.gov While perhaps not a primary synthetic goal, understanding these alternative reaction pathways is crucial for controlling selectivity and preventing unwanted side reactions. Exploring the controlled radical-mediated coupling of this compound with other molecules could open up new avenues for materials science applications.

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-4-cyclohexylbenzene, and how can its purity and structural integrity be validated?

- Methodological Answer : A common synthesis route involves Friedel-Crafts alkylation of 4-cyclohexylbenzene with bromomethylating agents (e.g., in the presence of a radical initiator). Post-synthesis, purity is assessed via GC-MS (gas chromatography-mass spectrometry) to detect impurities below 1%. Structural validation employs NMR (δ 4.3–4.5 ppm for bromomethyl protons) and NMR (δ 30–35 ppm for cyclohexyl carbons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 253.06 (CHBr) .

Q. How does the bromomethyl group in this compound behave under nucleophilic substitution (SN _NN2) conditions?

- Methodological Answer : The bromomethyl group undergoes S2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C. Reaction progress is monitored via TLC (R shifts) and NMR (disappearance of δ 4.3–4.5 ppm peak). Kinetic studies show steric hindrance from the cyclohexyl group reduces reaction rates compared to less bulky analogs (e.g., 4-methylbenzyl bromide) .

Q. What role does the cyclohexyl substituent play in modulating the compound’s stability and solubility?

- Methodological Answer : The cyclohexyl group enhances steric bulk, reducing reactivity in crowded environments but improving thermal stability (decomposition >200°C). Solubility tests in hexane and DCM indicate higher lipophilicity (logP ≈ 4.2) compared to phenyl analogs (logP ≈ 3.5). Computational studies (DFT) suggest the cyclohexyl group donates electron density via hyperconjugation, stabilizing the benzyl bromide moiety .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura couplings. The bromomethyl group’s electrophilicity is quantified via Natural Bond Orbital (NBO) analysis, while steric maps (using PyMol) predict reactivity at the benzyl position. Experimental validation involves NMR (for boronates) and X-ray crystallography of Pd intermediates .

Q. What strategies resolve contradictory data in reaction yields when using this compound as a synthetic intermediate?

- Methodological Answer : Yield discrepancies often arise from trace moisture (hydrolysis to 4-cyclohexylbenzyl alcohol) or competing elimination pathways. Controlled experiments under inert atmospheres (N/Ar) and kinetic profiling (via in situ IR spectroscopy) identify optimal conditions. For example, using anhydrous DMF with molecular sieves increases yields from 60% to 85% in amination reactions .

Q. How can advanced spectroscopic techniques characterize byproducts formed during the synthesis of this compound?

- Methodological Answer : Byproducts like 4-cyclohexylbenzyl alcohol (from hydrolysis) are detected via LC-MS (negative ion mode) and quantified via NMR integration. Isotopic labeling (e.g., quenching) confirms hydrolysis pathways. High-resolution tandem MS (HRMS/MS) fragments ions at m/z 253.06 (parent) and 173.12 (debrominated product) .

Q. What are the applications of this compound in designing bioactive molecules?

- Methodological Answer : The compound serves as a precursor for cyclohexyl-containing pharmacophores. For example, coupling with thioureas generates sulfonamide analogs (IC < 1 µM against kinase targets). In medicinal chemistry, its lipophilicity enhances blood-brain barrier penetration, validated via PAMPA (Parallel Artificial Membrane Permeability Assay) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products